molecular formula C9H10BrNO2 B2743951 methyl N-(3-bromophenyl)glycinate CAS No. 126689-75-6

methyl N-(3-bromophenyl)glycinate

Cat. No. B2743951
M. Wt: 244.088
InChI Key: RNUPNFJZQXITID-UHFFFAOYSA-N
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Description

Methyl N-(3-bromophenyl)glycinate is a chemical compound used in scientific research. It has a CAS Number of 126689-75-6 and a molecular weight of 244.09 . The IUPAC name for this compound is methyl (3-bromoanilino)acetate .


Molecular Structure Analysis

The molecular structure of methyl N-(3-bromophenyl)glycinate is represented by the linear formula C9H10BRNO2 . More detailed structural information may be obtained through techniques such as X-ray diffraction analysis.


Physical And Chemical Properties Analysis

Methyl N-(3-bromophenyl)glycinate is a solid . More detailed physical and chemical properties may be obtained through laboratory analysis.

Scientific Research Applications

Synthesis of Menthol Glycinates

  • Scientific Field: Organic Chemistry
  • Summary of Application: Methyl N-(3-bromophenyl)glycinate is used in the synthesis of menthol glycinates, a new class of potential cooling agents . These compounds are prepared in two synthetic steps, starting from bromoacetyl bromide and (−)-menthol .
  • Methods of Application: The resulting brominated menthol ester readily undergoes substitution reactions with NH3 and 1° or 2° amines to provide menthol glycinates . For most of the prepared compounds, the two-step synthetic procedure requires no aqueous phase extractions .
  • Results or Outcomes: The synthesized menthol glycinates have potential as cooling agents .

Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Methyl N-(3-bromophenyl)glycinate is used in the solid-phase synthesis of Methyl N-(pyrimidin-2-yl)glycinate . This compound can be formally considered as a 2-alkylaminopyrimidine .
  • Results or Outcomes: The synthesized Methyl N-(pyrimidin-2-yl)glycinate is an important synthetical precursor and building block in combinatorial chemistry .

properties

IUPAC Name

methyl 2-(3-bromoanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)6-11-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUPNFJZQXITID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromophenyl)glycine methyl ester

Synthesis routes and methods

Procedure details

A mixture of 3-bromoaniline (88.6 g), methyl chloroacetate (44 ml), sodium acetate trihydrate (114 g) and methanol (70 ml) was heated under reflux for 18 h. The mixture was poured into water (500 ml) and extracted with dichloromethane (3×250 ml). The combined, dried organic extracts were evaporated and the residue was treated with 10% concentrated sulphuric acid in methanol (250 ml). After 3 h the solution was poured carefully into 8% sodium bicarbonate (1200 ml). The resulting solid was filtered off, dissolved in dichloromethane (1000 ml), and this solution was dried and evaporated to give a solid (94 g). A portion of this solid (1 g) was purified by FCC eluting with System A (1:1) to give a semi-solid which was recrystallised from System A to give the title compound, m.p. 66°-68°.
Quantity
88.6 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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